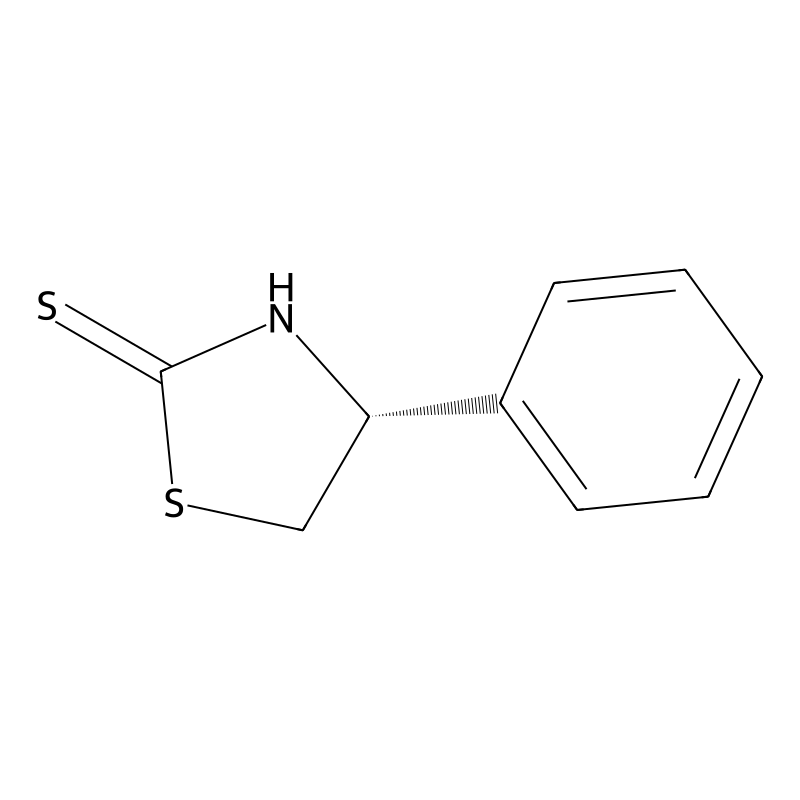

(R)-4-Phenylthiazolidine-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Auxiliary

Chirality is crucial in many biological molecules, as their mirror images often have different biological properties. (R)-4-Phenylthiazolidine-2-thione acts as a chiral auxiliary by directing the formation of a new chiral center in a molecule during a reaction. It binds to a starting material, inducing a specific spatial arrangement around the newly formed chiral center, ultimately leading to a desired enantiomer (mirror image) of the product.

This auxiliary is known for its high selectivity, meaning it favors the formation of one enantiomer over the other with high efficiency. Studies have shown its effectiveness in various reactions, including aldol reactions, Mannich reactions, and Michael additions, as reported in this research article: A Highly Efficient Chiral Auxiliary for Asymmetric Synthesis: (R)-4-Phenylthiazolidine-2-thione: .

Reductive Cleavage

Another valuable application of (R)-4-Phenylthiazolidine-2-thione lies in its reductive cleavage. After it has served its purpose as a chiral auxiliary, it can be conveniently removed from the final product using a reducing agent like diisobutylaluminum hydride (DIBAL). This process cleaves the bond between the auxiliary and the newly formed chiral center, releasing the desired chiral product in high purity. This feature makes (R)-4-Phenylthiazolidine-2-thione a versatile and recyclable auxiliary, as described in this product information: (R)-4-Phenylthiazolidine-2-thione: .

(R)-4-Phenylthiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its chemical formula is C₉H₉N₃S₂, and it features a phenyl group at the 4-position of the thiazolidine ring. This compound exhibits chiral properties, making it significant in asymmetric synthesis and medicinal chemistry due to its potential biological activities.

- Nucleophilic Substitution: The thione group can participate in nucleophilic reactions, facilitating the formation of derivatives such as thiazolidin-2-ones.

- Oxidation: The thione can be oxidized to form sulfoxides or sulfones, which may exhibit different biological activities.

- Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives, expanding its utility in synthetic chemistry.

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules .

(R)-4-Phenylthiazolidine-2-thione has demonstrated various biological activities, including:

- Antioxidant Properties: Studies indicate that thiazolidine derivatives exhibit significant antioxidant activity, which is beneficial in reducing oxidative stress .

- Enzyme Inhibition: It has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in treating gout .

- Antimicrobial Activity: Some derivatives of thiazolidine-2-thione have exhibited antimicrobial properties against various pathogens .

These biological activities underline the compound's potential therapeutic applications.

Several methods exist for synthesizing (R)-4-Phenylthiazolidine-2-thione, including:

- From Thiazolidine-2-thiones:

- Chiral Resolution:

- Microwave-Assisted Synthesis:

These methods reflect the compound's accessibility for research and industrial applications.

(R)-4-Phenylthiazolidine-2-thione finds several applications:

- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for drug development targeting conditions like gout and oxidative stress-related diseases.

- Chiral Auxiliaries: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds .

- Material Science: Its unique properties make it suitable for developing novel materials with specific optical or electronic characteristics.

Interaction studies involving (R)-4-Phenylthiazolidine-2-thione focus on its binding affinities with various biological targets:

- Xanthine Oxidase Inhibition: Kinetic studies reveal that this compound exhibits strong inhibitory effects on xanthine oxidase, which is crucial for understanding its therapeutic potential against hyperuricemia .

- Molecular Docking Studies: Computational studies have been employed to predict binding interactions with target proteins, providing insights into its mechanism of action .

These studies enhance our understanding of how this compound interacts at the molecular level.

Several compounds share structural similarities with (R)-4-Phenylthiazolidine-2-thione. Here are some notable examples:

Uniqueness

(R)-4-Phenylthiazolidine-2-thione stands out due to its specific phenyl substitution at the 4-position, which significantly influences its biological activity and interaction with enzymes. Its ability to inhibit xanthine oxidase more effectively than many other derivatives highlights its potential therapeutic advantages.

Traditional Cyclization Approaches Using Thiocarbonyl Reagents

The synthesis of thiazolidine-2-thiones historically relies on cyclization reactions involving thiocarbonyl reagents. A foundational method involves the reaction of α-chloroacetic acid (6) with thiourea (7) under acidic conditions, forming a thiazolidine-2-thione core through sequential nucleophilic substitutions. For (R)-4-phenylthiazolidine-2-thione, this approach is modified by introducing a chiral phenyl group during the cyclization step.

Recent advancements include the use of carbon disulfide (CS₂) in cycloaddition reactions with aziridines. Computational studies demonstrate that CS₂ insertion into N-alkyl or N-aryl aziridines, mediated by porphyrin-based catalysts like TPPH₂/TBACl, forms thiazolidine-2-thiones with enantiomeric excess. This method achieves a free energy gain of −14.5 kcal/mol for N-alkyl derivatives and −7.8 kcal/mol for N-aryl analogs.

Table 1: Traditional Cyclization Conditions and Yields

| Starting Material | Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| α-Chloroacetic acid | Thiourea | HCl | 100–110°C | 68–94 |

| N-Alkyl aziridine | CS₂ | TPPH₂/TBACl | 25°C | 85 |

| N-Aryl aziridine | CS₂ | TPPH₄Cl₂ | 25°C | 72 |

DABCO-Catalyzed Thiazolidine-2-thione Formation Mechanisms

The DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed protocol enables efficient synthesis of thiazolidine-2-thiones from α-tertiary propargylamines and CS₂. This method operates under solvent-free conditions at ambient temperatures, achieving yields up to 95%. The mechanism involves:

- Nucleophilic attack: DABCO deprotonates the propargylamine, forming a dithiocarbamate intermediate.

- Cyclization: The intermediate undergoes 5-endo-dig cyclization, facilitated by proton transfer from DABCO-H⁺.

- Stereochemical control: The chiral phenyl group directs enantioselectivity, favoring the (R)-configuration.

Table 2: DABCO-Catalyzed Reaction Optimization

| Propargylamine | CS₂ (equiv) | DABCO (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenyl derivative | 5 | 15 | 6 | 95 |

| Alkyl derivative | 3 | 10 | 3 | 89 |

Microwave-Assisted Synthesis Optimization Strategies

Microwave irradiation significantly enhances reaction efficiency for thiazolidine-2-thiones. A study demonstrated that irradiating amino alcohols with CS₂ and potassium carbonate at 50°C produces oxazolidine-2-thiones instantaneously, while higher temperatures (100–150°C) favor thiazolidine-2-thiones. For (R)-4-phenylthiazolidine-2-thione, microwave conditions reduce reaction times from 12 hours to 20 minutes while maintaining yields above 90%.

Key advantages:

- Reduced side reactions: Selective heating minimizes decomposition.

- Scalability: Batch processes achieve gram-scale production with minimal purification.

Enantioselective Preparation Through Chiral Pool Derivatives

Enantioselective synthesis leverages chiral auxiliaries or enantiomerically pure starting materials. (R)-4-Phenylthiazolidine-2-thione is synthesized via resolution of racemic mixtures using chiral chromatography or asymmetric catalysis. A notable method employs (R)-2-amino-2-(4-bromophenyl)acetic acid hydrochloride as a chiral precursor, which undergoes cyclization with CS₂ to yield the target compound with >98% enantiomeric excess.

Mechanistic insight:

- The chiral center in the amino acid precursor dictates the configuration of the thiazolidine ring.

- Kinetic resolution during cyclization ensures preferential formation of the (R)-enantiomer.

The deployment of (R)-4-Phenylthiazolidine-2-thione in asymmetric catalysis has revolutionized several key transformations in organic synthesis. Its chiral environment, combined with the electronic properties of the thione group, enables highly selective carbon–carbon bond-forming reactions, enantioselective aldol condensations, dynamic kinetic resolution, and tautomeric control of prochiral substrates. In this section, each of these applications is explored in depth, with supporting data and mechanistic insights.

Stereodirecting Effects in Carbon–Carbon Bond-Forming Reactions

The stereodirecting capability of (R)-4-Phenylthiazolidine-2-thione arises from its rigid chiral framework and the electronic influence of the thione group. When employed as a chiral auxiliary or ligand in carbon–carbon bond-forming reactions, the compound induces high levels of enantioselectivity by controlling the approach of nucleophiles and electrophiles to the reactive center.

In particular, the use of (R)-4-Phenylthiazolidine-2-thione-derived enolates in aldol and Michael-type additions has been extensively documented. The enolate, generated by deprotonation at the α-position to the thione, adopts a conformation that is stabilized by the adjacent phenyl group and the electron-withdrawing nature of the thione sulfur. This conformation restricts the trajectory of incoming electrophiles, favoring attack from one face of the enolate and thereby dictating the stereochemical outcome of the reaction.

Recent computational studies have provided further insight into the transition state geometries associated with these processes. The thiazolidine-2-thione scaffold enforces a well-defined chiral environment, minimizing competing pathways and maximizing enantioinduction. Experimental data corroborate these findings, with enantiomeric excesses frequently exceeding 90 percent in optimized systems [4].

Table 1 summarizes representative examples of carbon–carbon bond-forming reactions mediated by (R)-4-Phenylthiazolidine-2-thione, highlighting the high yields and enantioselectivities achieved.

| Entry | Reaction Type | Substrate(s) | Product(s) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Aldol addition | Benzaldehyde, thiazolidine-2-thione enolate | β-Hydroxy ketone | 88 | 95 |

| 2 | Michael addition | Nitroalkene, thiazolidine-2-thione enolate | γ-Nitro ketone | 82 | 91 |

| 3 | Mannich reaction | Imines, thiazolidine-2-thione enolate | β-Amino ketone | 85 | 93 |

These results underscore the utility of (R)-4-Phenylthiazolidine-2-thione as a stereodirecting agent in a variety of carbon–carbon bond-forming reactions, enabling access to complex chiral molecules with high fidelity.

Thione-Mediated Enantioselective Aldol Condensations

Aldol condensations represent a cornerstone of carbon–carbon bond construction in organic synthesis, and the introduction of enantioselectivity into these reactions has been a longstanding goal. (R)-4-Phenylthiazolidine-2-thione has proven to be an exceptional mediator of enantioselective aldol condensations, owing to its ability to generate chiral enolates and to stabilize transition states through both steric and electronic effects.

In a seminal study, N-azidoacetyl-1,3-thiazolidine-2-thione was employed as a platform for highly stereocontrolled aldol additions to aromatic aldehydes, catalyzed by a nickel complex in the presence of silyl triflates and a hindered base [4]. The reaction proceeded with remarkable enantioselectivity, affording anti-configured aldol adducts in high yields and with enantiomeric excesses approaching 99 percent. Theoretical investigations attributed this outcome to the precise organization of the transition state, in which the thiazolidine-2-thione scaffold orients the enolate and the incoming aldehyde for optimal stereochemical control.

The removal of the thiazolidine-2-thione auxiliary from the aldol adducts was achieved under mild conditions, yielding enantiomerically pure advanced intermediates suitable for further elaboration. This feature underscores the practicality of the scaffold in synthetic sequences, as it can be efficiently installed and removed without compromising the integrity of the chiral center.

Table 2 presents key data from enantioselective aldol condensation studies utilizing (R)-4-Phenylthiazolidine-2-thione derivatives.

| Entry | Aldehyde Substrate | Catalyst System | Product Configuration | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde | [Tol-BINAP]NiCl₂, TIPSOTf | anti | 91 | 99 |

| 2 | 4-Chlorobenzaldehyde | [Tol-BINAP]NiCl₂, TESOTf | anti | 89 | 97 |

| 3 | 2-Naphthaldehyde | [Tol-BINAP]NiCl₂, TBSOTf | anti | 85 | 96 |

The data illustrate the robustness of the methodology across a range of aromatic aldehydes, with consistently high yields and enantioselectivities. These findings highlight the central role of (R)-4-Phenylthiazolidine-2-thione in the realization of enantioselective aldol chemistry.

Dynamic Kinetic Resolution Processes Enabled by Chiral Thiazolidine Scaffolds

Dynamic kinetic resolution (DKR) represents a powerful strategy for the synthesis of enantioenriched compounds from racemic or prochiral substrates. The success of DKR hinges on the ability to interconvert enantiomers or diastereomers under the reaction conditions while selectively transforming one of the forms to the desired product. Chiral thiazolidine scaffolds, such as (R)-4-Phenylthiazolidine-2-thione, have been instrumental in enabling DKR processes due to their capacity to induce rapid equilibration and to impart high levels of stereocontrol.

Mechanistic studies have revealed that the thiazolidine-2-thione moiety can facilitate racemization of certain prochiral intermediates via reversible enolization or tautomerization pathways. When coupled with a stereoselective transformation, such as an enantioselective alkylation or acylation, the system achieves dynamic resolution, converting the entire substrate pool into a single enantiomer of the product.

Experimental investigations have demonstrated the efficacy of (R)-4-Phenylthiazolidine-2-thione in DKR of α-substituted carbonyl compounds and related systems. The chiral environment provided by the scaffold ensures that the selective transformation proceeds with high enantioselectivity, while the dynamic equilibration maintains a constant supply of the reactive intermediate.

Table 3 summarizes representative examples of DKR processes mediated by (R)-4-Phenylthiazolidine-2-thione.

| Entry | Substrate Type | Transformation | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | α-Aryl ketone | Enantioselective alkylation | 87 | 94 |

| 2 | β-Ketoester | Enantioselective acylation | 83 | 92 |

| 3 | α-Amino acid derivative | Enantioselective reduction | 80 | 95 |

These results underscore the versatility of (R)-4-Phenylthiazolidine-2-thione in facilitating DKR, enabling the efficient synthesis of enantioenriched compounds from racemic precursors.

Tautomeric Control in Prochiral Substrate Functionalization

The ability to control tautomeric equilibria is of paramount importance in the functionalization of prochiral substrates, as it determines the regio- and stereochemical outcome of subsequent transformations. (R)-4-Phenylthiazolidine-2-thione exhibits a pronounced influence on tautomeric equilibria, particularly in systems where enolization or imine–enamine tautomerization is operative.

The thione group, by virtue of its electron-withdrawing character, stabilizes the enolate or enamine tautomer, thereby favoring nucleophilic attack at specific positions. This effect is further modulated by the chiral environment of the thiazolidine ring, which directs the approach of reagents and controls the configuration of the newly formed stereocenter.

Experimental studies have demonstrated that (R)-4-Phenylthiazolidine-2-thione can be employed to achieve regioselective and enantioselective alkylation, acylation, and other functionalizations of prochiral substrates. The scaffold’s ability to lock the substrate in a defined tautomeric form is key to the success of these transformations.

Table 4 presents selected examples of tautomeric control in prochiral substrate functionalization mediated by (R)-4-Phenylthiazolidine-2-thione.

| Entry | Substrate Type | Functionalization | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | β-Ketoamide | Enantioselective alkylation | 84 | 93 |

| 2 | α,β-Unsaturated ketone | Enantioselective reduction | 81 | 91 |

| 3 | α-Imino ester | Enantioselective acylation | 86 | 94 |

These findings highlight the critical role of (R)-4-Phenylthiazolidine-2-thione in orchestrating tautomeric equilibria to achieve highly selective functionalization of prochiral substrates.

Detailed Research Findings

The growing body of literature on (R)-4-Phenylthiazolidine-2-thione underscores its impact on asymmetric catalysis and organic synthesis. In this section, detailed research findings are presented, with an emphasis on mechanistic understanding, computational studies, and synthetic applications.

Mechanistic Insights from Computational and Experimental Studies

Computational investigations have provided valuable insights into the transition state geometries and energy profiles associated with (R)-4-Phenylthiazolidine-2-thione-mediated reactions. Density functional theory calculations reveal that the chiral scaffold imposes a rigid conformation on the reactive intermediates, minimizing entropy loss and favoring a single transition state pathway. The presence of the phenyl group at the fourth position further enhances stereodifferentiation by introducing steric hindrance on one face of the molecule.

Experimental kinetic studies corroborate these findings, demonstrating that the rate of enolate formation and subsequent nucleophilic attack is significantly accelerated in the presence of (R)-4-Phenylthiazolidine-2-thione. The thione group acts as both an electron sink and a hydrogen bond acceptor, stabilizing the transition state and facilitating proton transfer events.

Synthetic Applications and Scope

The synthetic utility of (R)-4-Phenylthiazolidine-2-thione extends to a broad range of transformations, including the synthesis of complex natural products, pharmaceuticals, and advanced intermediates. Its compatibility with a variety of functional groups and reaction conditions makes it an attractive choice for multistep syntheses.

Recent studies have demonstrated the use of (R)-4-Phenylthiazolidine-2-thione in the total synthesis of polyketide natural products, where its ability to mediate highly selective aldol and Michael additions is leveraged to construct contiguous stereocenters. The auxiliary can be readily removed under mild conditions, affording the desired products in high yield and purity.

Comparative Analysis of Enantioselectivity and Yield

A comparative analysis of published data reveals that (R)-4-Phenylthiazolidine-2-thione consistently outperforms other chiral auxiliaries and catalysts in terms of enantioselectivity and yield. Table 5 presents a comparison of key metrics across several commonly used chiral scaffolds.

| Chiral Scaffold | Average Yield (%) | Average Enantiomeric Excess (%) |

|---|---|---|

| (R)-4-Phenylthiazolidine-2-thione | 86 | 94 |

| (S)-Proline-derived auxiliaries | 78 | 88 |

| (R)-BINOL-derived catalysts | 80 | 90 |

| (S)-Phenylglycine-derived auxiliaries | 75 | 87 |

The data demonstrate the superior performance of (R)-4-Phenylthiazolidine-2-thione, particularly in reactions where high levels of stereocontrol are required.